Cas no 14882-94-1 (7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-)

7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro- structure
14882-94-1 structure
Productnaam:7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-
CAS-nummer:14882-94-1
MF:C21H24O5
MW:356.41226
CID:172053
PubChem ID:26948

7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro- Chemische en fysische eigenschappen

Naam en identificatie

    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-
    • 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate
    • aspergillus acid A
    • stereoisomer of 2-[1-(Acetyloxy)-1-methylethyl]-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
    • NSC 263654
    • C09308
    • rutamarin
    • 2-(6-(2-methylbut-3-en-2-yl)-7-oxo-3,7-dihydro-2H-furo[3,2-g]chromen-2-yl)propan-2-yl acetate
    • 2-(1-Acetoxy-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
    • (+/-)-Rutamarin
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-
    • 2-(1-(Acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
    • 2-(1-Acetyloxy-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
    • 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrouro[3,2-g]chromen-2-yl]propan-2-yl acetate
    • NSC-263654
    • SCHEMBL3414299
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-6-(1,1-dimethylallyl)-2-(1-hydroxy-1-methylethyl)-, acetate
    • Chalepin acetate
    • AWMHMGFGCLBSAY-UHFFFAOYSA-N
    • BRN 1400300
    • 1092383-76-0
    • 2UKD4797WG
    • NSC263654
    • 14882-94-1
    • CHEBI:196315
    • 5-19-06-00053 (Beilstein Handbook Reference)
    • DTXSID501030750
    • CHEMBL1917738
    • Rutamarin, (+/-)-
    • CCRIS 4345
    • NS00101187
    • UNII-2UKD4797WG
    • Q27255620
    • 2-[6-(2-METHYLBUT-3-EN-2-YL)-7-OXO-2H,3H,7H-FURO[3,2-G]CHROMEN-2-YL]PROPAN-2-YL ACETATE
    • 2-(1-(Acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
    • 2-(6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl acetate
    • Inchi: InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3
    • InChI-sleutel: AWMHMGFGCLBSAY-UHFFFAOYSA-N
    • LACHT: C(OC(C1OC2=CC3OC(=O)C(C(C)(C)C=C)=CC=3C=C2C1)(C)C)(=O)C

Berekende eigenschappen

  • Exacte massa: 356.16200
  • Monoisotopische massa: 356.162374
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 5
  • Complexiteit: 645
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 61.8

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.190±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 111-112 ºC
  • Kookpunt: 471.1°Cat760mmHg
  • Vlampunt: 204.9°C
  • Brekindex: 1.555
  • Oplosbaarheid: Insuluble (5.0E-3 g/L) (25 ºC),
  • PSA: 65.74000
  • LogboekP: 3.90180

7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R18200-5 mg
7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-
14882-94-1
5mg
¥4160.0 2021-09-08

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